

DSPE-PEG(2000)-Mannose in targeted gene therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546401

[Get Quote](#)

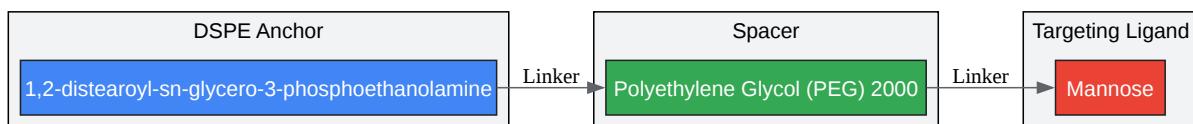
An In-depth Technical Guide to **DSPE-PEG(2000)-Mannose** in Targeted Gene Therapy

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannosyl(polyethylene glycol)-2000] (**DSPE-PEG(2000)-Mannose**) is a functionalized phospholipid integral to the advancement of targeted drug and gene delivery systems.[1][2][3] It is a conjugate molecule comprised of three key components:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable incorporation into the lipid bilayer of nanocarriers such as liposomes and lipid nanoparticles (LNPs).[1][2]
- PEG(2000) (Polyethylene Glycol, average M.W. 2000 Da): A hydrophilic polymer chain that acts as a flexible spacer.[1][4] It sterically shields the nanoparticle surface, a process known as PEGylation, which reduces clearance by the mononuclear phagocyte system (MPS) and prolongs circulation time in the bloodstream.[4][5][6]
- Mannose: A C-2 epimer of glucose that functions as a targeting ligand.[7]

The strategic importance of **DSPE-PEG(2000)-Mannose** in gene therapy lies in its ability to actively target specific cell types.[3] Mannose ligands bind with high affinity to C-type lectin receptors, particularly the Mannose Receptor (MR, CD206), which are abundantly expressed on the surface of antigen-presenting cells (APCs) like macrophages, dendritic cells (DCs), and


liver sinusoidal endothelial cells (LSECs).^{[1][8]} This targeted approach enhances the delivery of genetic payloads—such as siRNA, mRNA, or plasmid DNA—to these specific cells, improving therapeutic efficacy while minimizing off-target effects.^{[9][10][11]}

Physicochemical Properties and Synthesis

DSPE-PEG(2000)-Mannose is a white powder with an average molecular weight of approximately 3393 Da, accounting for the polydispersity of the PEG component.^[1] It is typically stored at -20°C to ensure stability.^{[12][13]}

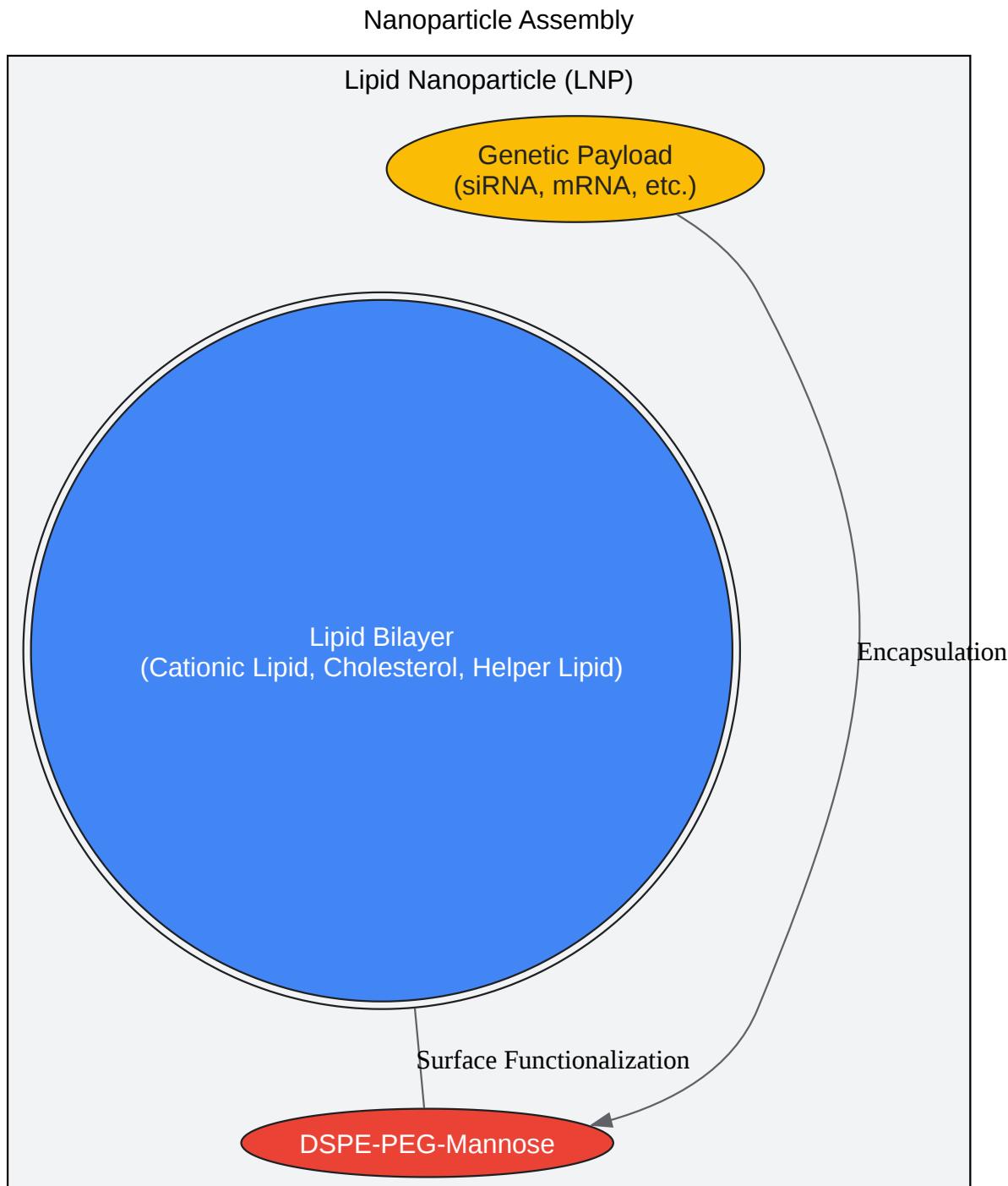
2.1 Molecular Structure

The molecule's structure features the DSPE lipid anchor, the PEG-2000 spacer, and the terminal mannose targeting moiety.

[Click to download full resolution via product page](#)

Figure 1: Molecular components of **DSPE-PEG(2000)-Mannose**.

2.2 Synthesis


The synthesis of **DSPE-PEG(2000)-Mannose** generally involves the conjugation of a mannose derivative to a pre-functionalized DSPE-PEG chain. A common method is to react an amine-terminated DSPE-PEG (DSPE-PEG-NH₂) with an activated mannose molecule.^[14] The reaction scheme typically involves forming a stable amide or other covalent bond between the PEG spacer and the sugar. Characterization and confirmation of the final product are performed using techniques like ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.^[8] ^[14]

Mechanism of Action in Targeted Gene Therapy

The therapeutic action of **DSPE-PEG(2000)-Mannose** is realized when it is formulated into a gene delivery nanocarrier.

3.1 Nanoparticle Formulation and Assembly

DSPE-PEG(2000)-Mannose is incorporated into LNPs or liposomes during the formulation process, typically at a specific molar ratio (e.g., 0.5-5 mol%) relative to other lipid components. [15] The hydrophobic DSPE portion integrates into the lipid core of the nanoparticle, while the hydrophilic PEG-Mannose chain extends from the surface into the aqueous environment.[1] This orientation presents the mannose ligands for receptor binding while the PEG chains provide a stealth shield.[1][10]

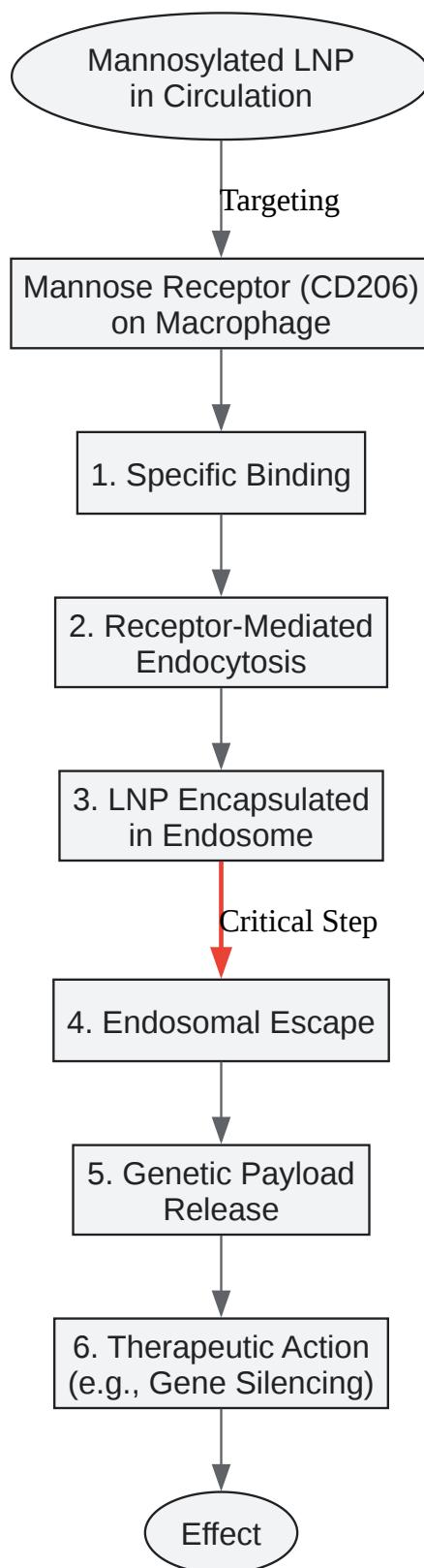

[Click to download full resolution via product page](#)

Figure 2: Structure of a mannosylated lipid nanoparticle.

3.2 Receptor-Mediated Endocytosis

The primary mechanism for cellular entry is receptor-mediated endocytosis.[\[1\]](#)[\[16\]](#) The process involves several key steps:

- Binding: The mannose ligands on the nanoparticle surface bind specifically to mannose receptors (CD206) on target cells like macrophages.[\[8\]](#)[\[17\]](#) This binding affinity is often enhanced by the multivalent presentation of mannose on the nanoparticle surface.[\[1\]](#)
- Internalization: Upon binding, the cell membrane invaginates, engulfing the nanoparticle to form an endosome.[\[16\]](#)
- Endosomal Escape: This is a critical step for successful gene delivery. The nanocarrier must release its genetic payload from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to degradation of the payload.[\[18\]](#) Cationic or ionizable lipids included in the LNP formulation facilitate this escape, often through interaction with the endosomal membrane.
- Gene Action: Once in the cytoplasm, the genetic material (e.g., siRNA) can engage with the cellular machinery (e.g., RISC complex) to exert its therapeutic effect, such as silencing a target gene.

[Click to download full resolution via product page](#)

Figure 3: Signaling pathway for mannose-targeted gene delivery.

Quantitative Data Summary

The physicochemical properties and biological efficacy of **DSPE-PEG(2000)-Mannose**-containing nanoparticles are critical for their function. Data from various studies are summarized below.

Table 1: Physicochemical Characteristics of Mannosylated Nanoparticles

Formulation Type	Key Components	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
M-PEG-PE- Lipo-pEGFP	M-PEG-PE, Lipofectamine 2000, pEGFP	237	Not Reported	90	[9][19][20]
siRNA-LNPs	DLin-MC3- DMA, DSPC, Cholesterol, DSPE- PEG2000	~120	~ -3	~90	[21]
DSPE- PEG2000/Soluplus	DSPE- PEG2000, Soluplus (1:1 ratio)	116.6	-13.7	Not Applicable	[6]
siRNA-LNPs (small)	DMAP-BLP, DSPC, Cholesterol, PEG-DMG (5 mol%)	~28-35	Not Reported	Not Reported	[15]

Table 2: Biological Efficacy of Mannosylated Nanoparticles

Formulation	Cell/Animal Model	Assay	Result	Reference
M-PEG-PE-Lipo-pEGFP	Rat Kupffer Cells (in vitro)	Transfection Efficiency (GFP)	51% (vs. 30% for unmodified)	[9][20]
M-PEG-PE-Lipo-pEGFP	Rats (in vivo)	Transfection Efficiency (GFP)	43% (vs. 27% for unmodified)	[9][19][20]
Mannosylated Polyplexes	M2-polarized BMDMs	Cellular Uptake (Receptor Blocking)	Uptake decreased by ~60% with free mannose	
AS-M-NP	J774A.1 Macrophages	Cellular Uptake (pH 6.8 preincubation)	3.1-fold increase in uptake	[10]

Experimental Protocols

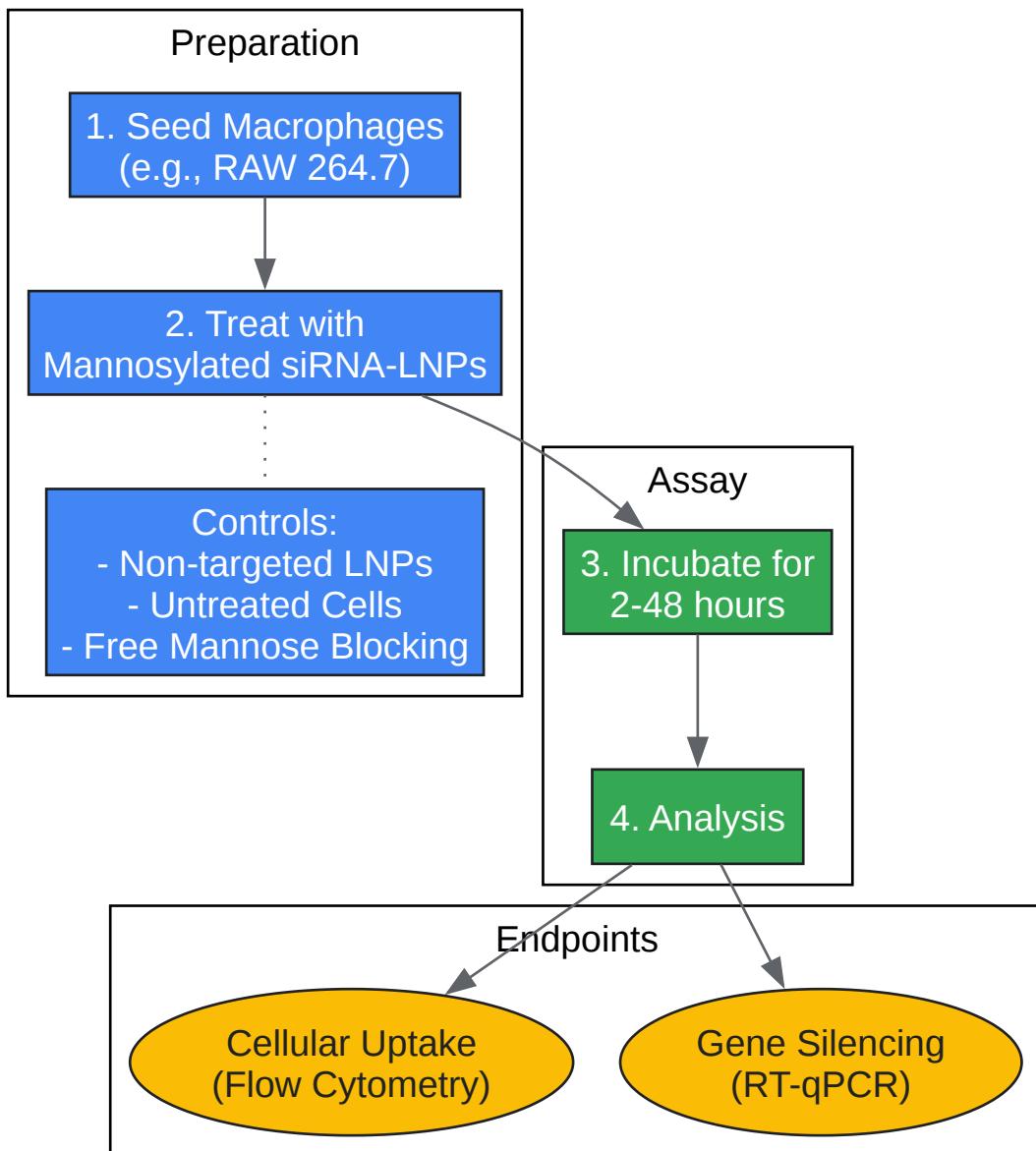
Detailed methodologies are essential for the development and evaluation of mannosylated gene delivery systems.

5.1 Protocol: Preparation of Mannosylated LNPs for siRNA Delivery

This protocol is based on the widely used microfluidic mixing or ethanol injection method.[15][21]

- **Lipid Stock Preparation:** Prepare a stock solution of lipids in ethanol. The lipid mixture may consist of an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and **DSPE-PEG(2000)-Mannose** at a defined molar ratio (e.g., 50:10:38.5:1.5).
- **Aqueous Phase Preparation:** Prepare the siRNA payload in a low pH buffer (e.g., 25 mM acetate buffer, pH 4.0).
- **Mixing:** Rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a specific flow rate ratio (e.g., 1:3) using a microfluidic mixing device (e.g., NanoAssemblr) or by rapid

injection. This process leads to the spontaneous self-assembly of LNPs, encapsulating the siRNA.


- Dialysis and Concentration: Remove the ethanol and raise the pH by dialyzing the LNP suspension against a neutral buffer like phosphate-buffered saline (PBS, pH 7.4).
- Characterization: Analyze the resulting LNPs for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

5.2 Protocol: In Vitro Cellular Uptake and Transfection Assay

This protocol describes how to assess the targeting and gene silencing efficacy in a relevant cell line.[9][17]

- Cell Culture: Culture mannose receptor-expressing cells (e.g., RAW 264.7 macrophages) in appropriate media and conditions. Seed the cells in multi-well plates (e.g., 24-well or 96-well) and allow them to adhere overnight.
- Treatment: Treat the cells with siRNA-loaded mannosylated LNPs at various concentrations. Include control groups such as non-targeted LNPs (e.g., containing DSPE-PEG(2000) without mannose) and untreated cells.
- Receptor Blocking (for uptake specificity): For a parallel experiment, pre-incubate a set of cells with a high concentration of free D-mannose (e.g., 100 mg/mL) for 30-60 minutes before adding the mannosylated LNPs. This will block the mannose receptors.[17]
- Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 2-4 hours for uptake, 24-48 hours for gene silencing).
- Analysis:
 - Uptake: For uptake studies using fluorescently labeled LNPs, wash the cells thoroughly with PBS, lyse them, and measure fluorescence with a plate reader. Alternatively, analyze cells using flow cytometry. A significant reduction in uptake in the mannose-blocked group confirms receptor-specific targeting.

- Transfection/Gene Silencing: To measure gene silencing, extract total RNA from the cells after 24-48 hours. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the mRNA levels of the target gene, normalized to a housekeeping gene.

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for in vitro evaluation.

Conclusion

DSPE-PEG(2000)-Mannose is a powerful and versatile tool in the field of targeted gene therapy. By leveraging the specific biological interaction between mannose and its receptor on immune cells, this functionalized lipid enables the precise delivery of genetic material to key therapeutic targets. The incorporation of **DSPE-PEG(2000)-Mannose** into nanocarriers enhances cellular uptake, improves transfection efficiency in vivo and in vitro, and opens new avenues for treating a range of diseases, including cancers and inflammatory disorders, by modulating gene expression in macrophages and dendritic cells.[1][3][9] Future research will likely focus on optimizing nanoparticle formulations, exploring multivalent mannose ligands for even higher affinity, and expanding the application of this technology to a broader range of genetic medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG-Mannose|CAS|DC Chemicals dcchemicals.com
- 3. DSPE-PEG-Mannose, DSPE Lipid PEG GMP Standard - Biopharma PEG biochempeg.com
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC pmc.ncbi.nlm.nih.gov
- 5. DSPE-PEG2000-Mannose - Echelon Biosciences echelon-inc.com
- 6. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus mdpi.com
- 7. DSPE-PEG-Mannose, MW 2,000 | BroadPharm broadpharm.com
- 8. researchgate.net [researchgate.net]
- 9. Mannosylated liposomes for targeted gene delivery - PMC pmc.ncbi.nlm.nih.gov
- 10. Targeting of tumor-associated macrophages made possible by PEG-sheddable, mannose-modified nanoparticles - PMC pmc.ncbi.nlm.nih.gov
- 11. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC pmc.ncbi.nlm.nih.gov

- 12. DSPE-PEG2k-tri mannose, Powder, Avanti, 880161P, Sigma-Aldrich [sigmaaldrich.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. liposomes.ca [liposomes.ca]
- 16. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering liposomal nanoparticles for targeted gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mannosylated liposomes for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nanoinnovation2024.eu [nanoinnovation2024.eu]
- To cite this document: BenchChem. [DSPE-PEG(2000)-Mannose in targeted gene therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546401#dspe-peg-2000-mannose-in-targeted-gene-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com